![molecular formula C18H22ClNO2 B4058453 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B4058453.png)
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol
Overview
Description
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol, also known as Propranolol, is a widely used beta-blocker medication that is commonly prescribed for the treatment of hypertension, angina pectoris, and cardiac arrhythmias. This compound was first synthesized in the 1960s and has since then been extensively studied for its therapeutic potential and mechanism of action.
Scientific Research Applications
Synthesis of Beta-Adrenergic Receptor Blockers
"1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" serves as a critical intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Kapoor et al. (2003) improved the preparation process of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, and conducted kinetic resolution studies to obtain highly optically pure forms of this compound using stereoselective hydrolysis with whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).
Antibacterial Agent Synthesis
This chemical is also involved in the synthesis of novel antibacterial agents. Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, highlighting its potent in vitro and in vivo antibacterial activity. The study emphasized the significance of substituent variation at specific positions for enhancing antibacterial efficacy (Matsumoto et al., 1984).
Agricultural Applications
Omirzak et al. (2013) found that derivatives of "1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" exhibit high growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, enhancing productivity by approximately 20%. This indicates potential agricultural applications in improving crop yield and health (Omirzak et al., 2013).
Photoluminescence Properties
The compound has been used in the synthesis of 2D coordination polymers with notable photoluminescence properties. Yu et al. (2006) synthesized two new 2D coordination polymers featuring enoxacin as a ligand, displaying strong blue fluorescence upon UV irradiation. This research opens avenues for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Yu et al., 2006).
properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-18-16-7-3-2-6-14(16)8-9-17(18)22-13-15(21)12-20-10-4-1-5-11-20/h2-3,6-9,15,21H,1,4-5,10-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCDAJUMZVVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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